2-ciano-N-(4-isopropilfenil)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

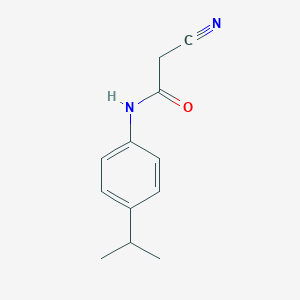

2-cyano-N-(4-isopropylphenyl)acetamide is an organic compound with the molecular formula C12H14N2O . It has a molecular weight of 202.26 . The compound is characterized by the presence of a cyano group (-CN) and an isopropylphenyl group attached to an acetamide moiety .

Molecular Structure Analysis

The molecular structure of 2-cyano-N-(4-isopropylphenyl)acetamide consists of a cyano group (-CN), an isopropylphenyl group, and an acetamide group . The InChI code for this compound is 1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis

2-cyano-N-(4-isopropylphenyl)acetamide has a density of 1.1±0.1 g/cm3, a boiling point of 403.1±38.0 °C at 760 mmHg, and a flash point of 197.6±26.8 °C . It has a molar refractivity of 59.3±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 182.5±3.0 cm3 .Aplicaciones Científicas De Investigación

Farmacología

2-ciano-N-(4-isopropilfenil)acetamida: se utiliza en la investigación farmacológica debido a su potencial como bloque de construcción para el desarrollo de fármacos. Su estructura permite la síntesis de diversos compuestos farmacológicamente activos. Por ejemplo, se puede utilizar para crear moléculas con posibles propiedades antiinflamatorias o analgésicas debido a sus grupos funcionales ciano y acetamida, que son comunes en muchos compuestos bioactivos .

Síntesis Orgánica

En química orgánica, este compuesto sirve como precursor para sintetizar compuestos heterocíclicos. El grupo ciano puede sufrir diversas reacciones, como cicloadiciones o sustituciones nucleofílicas, lo que lleva a la formación de diversas estructuras orgánicas. Esta versatilidad lo hace valioso para construir moléculas complejas que pueden tener múltiples aplicaciones, incluida la química medicinal .

Ciencia de Materiales

Las aplicaciones en ciencia de materiales se derivan de la capacidad del compuesto para actuar como un monómero o un agente reticulante debido a sus grupos funcionales reactivos. Se podría utilizar en la síntesis de polímeros o copolímeros con propiedades mecánicas y térmicas específicas. Estos materiales podrían encontrar aplicaciones en recubrimientos, adhesivos o como componentes de materiales compuestos .

Química Analítica

En química analítica, this compound se puede utilizar como un compuesto estándar o de referencia. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos o la validación de métodos analíticos, lo cual es crucial para garantizar la precisión y confiabilidad de los análisis químicos .

Investigación Bioquímica

Este compuesto puede estar involucrado en la investigación proteómica, donde podría utilizarse para modificar proteínas o péptidos. Sus grupos funcionales pueden reaccionar con aminoácidos, lo que podría conducir al descubrimiento de nuevas vías bioquímicas o al desarrollo de nuevos ensayos bioquímicos .

Ciencias Ambientales

Si bien las aplicaciones directas en las ciencias ambientales no están ampliamente documentadas, compuestos como la this compound podrían estudiarse por su destino y comportamiento ambiental. Comprender cómo estos compuestos se degradan o persisten en diversos entornos es esencial para evaluar su posible impacto en los ecosistemas .

Propiedades

IUPAC Name |

2-cyano-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13/h3-6,9H,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJILJMIVNTYFGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001257256 |

Source

|

| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24522-31-4 |

Source

|

| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24522-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyano-N-[4-(1-methylethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001257256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333749.png)

![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B333750.png)

![N-[4-(diethylamino)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B333755.png)

![N-[2-(3-chlorophenyl)ethyl]-4-(propan-2-yl)benzamide](/img/structure/B333756.png)

![2-[2-(4-Bromo-5-methyl-3-nitro-pyrazol-1-yl)-acetylamino]-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B333758.png)

![Isopropyl 4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B333762.png)

![2-(2-chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B333763.png)

![5-(4-bromophenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333768.png)

![Ethyl 4,5-dimethyl-2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B333769.png)

![5-(4-bromophenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333770.png)

![5-(4-bromophenyl)-3-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B333772.png)